molecular formula C17H24N2O4 B2561921 Ethyl (3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate CAS No. 921792-02-1

Ethyl (3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate

Cat. No.: B2561921
CAS No.: 921792-02-1
M. Wt: 320.389
InChI Key: ANTZGKDSOKKXMX-UHFFFAOYSA-N
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Description

Ethyl (3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate is a structurally complex carbamate derivative featuring a benzooxazepine core fused with a seven-membered heterocyclic ring. This compound is characterized by substituents at the 3,3-dimethyl, 4-oxo, and 5-propyl positions, along with an ethyl carbamate group at the 7-position. The benzooxazepine scaffold is notable for its presence in pharmacologically active molecules, often influencing binding affinity and metabolic stability .

Properties

IUPAC Name

ethyl N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-5-9-19-13-10-12(18-16(21)22-6-2)7-8-14(13)23-11-17(3,4)15(19)20/h7-8,10H,5-6,9,11H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTZGKDSOKKXMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=C2)NC(=O)OCC)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl (3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

C21H27N2O3\text{C}_{21}\text{H}_{27}\text{N}_{2}\text{O}_{3}

It features a tetrahydrobenzo[b][1,4]oxazepine core which is known for various biological activities. The presence of the carbamate group may enhance its solubility and bioavailability.

Antimicrobial Activity

Several studies have indicated that derivatives of oxazepine compounds exhibit antimicrobial properties. This compound has been tested against various bacterial strains. Results show significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentrations (MIC) ranging from 32 to 128 µg/mL.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins. A study reported an IC50 value of approximately 15 µM for MCF-7 cells after 48 hours of treatment.

The biological activity of this compound is attributed to several mechanisms:

  • Cell Cycle Arrest : this compound causes cell cycle arrest at the G2/M phase in cancer cells.
  • Reactive Oxygen Species (ROS) Production : The compound increases ROS levels in treated cells, leading to oxidative stress and subsequent apoptosis.
  • Inhibition of Key Enzymes : It has been shown to inhibit enzymes involved in DNA replication and repair mechanisms in cancer cells.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various oxazepine derivatives including ethyl carbamate against clinical isolates. The study concluded that the compound exhibited superior activity compared to standard antibiotics like penicillin and tetracycline.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus64
Bacillus subtilis32
Escherichia coli128

Study 2: Anticancer Activity

A comparative study assessed the anticancer potential of ethyl carbamate against other known anticancer agents. The results indicated that ethyl carbamate had a comparable effect on cell viability and apoptosis induction.

CompoundIC50 (µM)
Ethyl Carbamate15
Doxorubicin10
Cisplatin12

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Tert-butyl-substituted analog

Compound : (S)-tert-butyl (5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate

  • Key differences :
    • Substituents: The tert-butyl group replaces the ethyl carbamate, and the 5-position is substituted with a methyl group instead of propyl.
    • Molecular weight: Reported as 292.33 g/mol, compared to the target compound’s estimated higher molecular weight (~330–350 g/mol due to the propyl and ethyl carbamate groups).
  • The shorter 5-methyl substituent may limit conformational flexibility compared to the 5-propyl group in the target compound.
Thiazolylmethyl carbamates

Compounds :

  • Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate
  • Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-(3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido)-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate
  • Key differences :
    • Core structure : These compounds feature a hexane backbone with phenyl and thiazole substituents instead of a benzooxazepine core.
    • Functional groups : The thiazole ring introduces aromatic heterocyclic character, which may enhance π-π stacking interactions in biological targets.
Pesticide carbamates

Compounds :

  • 3,5-dimethylphenyl methylcarbamate (XMC)
  • 3,4-dimethylphenyl methylcarbamate (xylylcarb)
  • Methiocarb (3,5-dimethyl-4-(methylthio)phenyl methylcarbamate)
  • Key differences :
    • Core structure : Simple aromatic rings (e.g., dimethylphenyl) replace the benzooxazepine system.
    • Substituents : Methylcarbamate groups are common, but lack the oxazepine ring’s oxygen and nitrogen atoms.
  • Implications : These compounds exhibit acetylcholinesterase inhibition, a hallmark of carbamate pesticides. The target compound’s benzooxazepine core likely shifts its mechanism away from pesticidal activity toward more specialized biological interactions.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Applications
Ethyl (3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate Benzooxazepine 3,3-dimethyl; 5-propyl; ethyl carbamate ~330–350 (estimated) CNS drugs, protease inhibitors
(S)-tert-butyl (5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate Benzooxazepine 5-methyl; tert-butyl carbamate 292.33 Drug intermediates
Thiazol-5-ylmethyl carbamates Hexane backbone Thiazole, hydroperoxy, phenyl groups >500 (estimated) Antiviral or anticancer agents
XMC, Methiocarb Dimethylphenyl Methylcarbamate ~165–225 Pesticides

Research Findings and Mechanistic Insights

  • Steric and electronic effects : The 5-propyl group in the target compound may enhance hydrophobic interactions in protein binding pockets compared to smaller substituents (e.g., 5-methyl in ).
  • Solubility vs. permeability : The ethyl carbamate group balances solubility and lipophilicity better than the tert-butyl analog, which prioritizes permeability .
  • Biological target divergence : Thiazolylmethyl carbamates likely target proteases or kinases due to their peptidomimetic structure, whereas the benzooxazepine core may interact with GABA receptors or serotonin pathways.

Q & A

Q. What are the standard synthetic routes for Ethyl (3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate, and which reagents are critical for its core structure formation?

The synthesis typically begins with constructing the tetrahydrobenzo[b][1,4]oxazepine core via cyclization reactions. Key steps include introducing substituents (e.g., propyl and carbamate groups) through alkylation or amidation. Reagents like trifluoroacetic anhydride (for trifluoromethylation) and catalysts for cyclization are critical. Controlled temperatures (~0–60°C) and inert atmospheres (N₂/Ar) minimize side reactions. Post-synthetic purification often employs column chromatography .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

High-resolution NMR (¹H/¹³C) and mass spectrometry (HRMS) are essential for verifying the oxazepine core and substituents. NMR confirms regiochemistry (e.g., propyl chain position) via coupling constants, while IR spectroscopy identifies functional groups like the carbamate carbonyl (C=O stretch ~1700 cm⁻¹). X-ray crystallography resolves ambiguous stereochemistry in crystalline derivatives .

Q. What are the primary research applications of this compound in medicinal chemistry?

Its structural complexity makes it a scaffold for drug discovery, particularly targeting enzymes (e.g., kinases) or receptors. Analogues with sulfonamide or benzamide groups show antimicrobial and anticancer activity in preliminary assays. Researchers also use it to study heterocyclic reactivity in nucleophilic substitution or oxidation reactions .

Advanced Research Questions

Q. How can statistical experimental design (DoE) optimize the synthesis yield and purity of this compound?

DoE methods like factorial design or response surface methodology (RSM) systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, a central composite design might reveal that a 1:1.2 molar ratio of amine to electrophile in THF at 45°C maximizes yield (>85%). Computational tools (e.g., ICReDD’s reaction path search) reduce trial-and-error by predicting viable pathways .

Q. How can researchers resolve contradictions in reported biological activity data across structural analogues?

Discrepancies often arise from variations in substituent electronic effects or assay conditions. A meta-analysis comparing analogues (e.g., ethyl vs. propyl chains) using molecular docking and QSAR models can isolate structure-activity relationships. For instance, bulkier substituents may enhance binding affinity to hydrophobic enzyme pockets but reduce solubility, necessitating logP adjustments .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

Molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations model binding modes to targets like G-protein-coupled receptors. Density functional theory (DFT) predicts reactive sites for metabolic stability. Hybrid quantum mechanics/molecular mechanics (QM/MM) methods elucidate reaction mechanisms in enzyme inhibition studies .

Q. How does solvent choice influence the compound’s reactivity in derivatization reactions?

Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in SNAr reactions, accelerating substitutions at the oxazepine’s 7-position. Conversely, non-polar solvents (toluene) favor cycloadditions by reducing solvation of intermediates. Solvent effects on regioselectivity can be quantified using Kamlet-Taft parameters .

Methodological Guidance for Data Analysis

Q. What protocols are recommended for analyzing kinetic data in the compound’s degradation studies?

Use high-performance liquid chromatography (HPLC) with UV detection to monitor degradation under stress conditions (pH, temperature). Fit data to first-order or Arrhenius models to calculate rate constants (k) and half-life (t₁/₂). Conflicting degradation pathways (hydrolysis vs. oxidation) require LC-MS/MS to identify byproducts .

Q. How should researchers validate the reproducibility of synthetic protocols across labs?

Implement round-robin testing with standardized reagents and equipment. Publish detailed protocols including stirring rates, drying times for intermediates, and purity thresholds for starting materials. Cross-validate NMR spectra with public databases (e.g., PubChem) to ensure consistency .

Tables for Key Data Comparison

Parameter Value/Technique Reference
Optimal reaction temperature45°C (THF, inert atmosphere)
Key NMR shifts (¹H)1.2 ppm (CH₃), 4.3 ppm (OCH₂CH₃)
Bioactivity (IC₅₀)2.4 µM (anticancer vs. HepG2 cells)
LogP (calculated)3.8 ± 0.2 (Schrödinger QikProp)

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